molecular formula C16H24N2O4S B5489518 N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide

N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide

Cat. No.: B5489518
M. Wt: 340.4 g/mol
InChI Key: XQLFDSHKBICRCS-UHFFFAOYSA-N
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Description

“N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide” is a complex organic compound. It contains a cyclopentyl group, an ethoxyphenyl group, a sulfonyl group, and an alaninamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group and the amide group could lead to interesting structural features due to their ability to participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the sulfonyl group could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and amide groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended for use as a drug, the mechanism of action would depend on the biological target of the drug. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Properties

IUPAC Name

N-cyclopentyl-2-[(4-ethoxyphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-22-14-8-10-15(11-9-14)23(20,21)18-12(2)16(19)17-13-6-4-5-7-13/h8-13,18H,3-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLFDSHKBICRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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